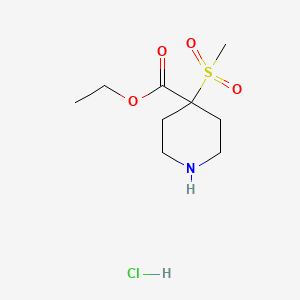
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 1372548-29-2. It has a molecular weight of 271.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-(methylsulfonyl)piperidine-4-carboxylate hydrochloride . The InChI code is 1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.76 . It is a powder at room temperature . Unfortunately, additional physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Hydrolysis and Ester Removal
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is studied in the context of hydrolysis of methanesulfonate esters. Chan, Cox, and Sinclair (2008) explored its use in the selective removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical synthesis (Chan, Cox, & Sinclair, 2008).
Synthesis of Enantiomerically Pure Acids
Hof and Kellogg (1995) investigated the synthesis of enantiomerically pure acids using optically pure ethyl lactate, which is related to the compound . This research highlights its potential use in the production of chiral compounds (Hof & Kellogg, 1995).
Organic Pesticide Impact
Johnson (1970) studied the impact of similar compounds on nematode populations and seed production of centipede grass, indicating its relevance in agricultural research (Johnson, 1970).
Vibrational Analysis
Tuttolomondo et al. (2005) conducted a vibrational analysis of ethyl methanesulfonate, a closely related compound, providing insights into its molecular characteristics and behavior (Tuttolomondo et al., 2005).
Synthesis of Novel Heterocycles
Coppo and Fawzi (1997) researched the synthesis of new heterocycles using ethyl-based carboxylates, demonstrating the chemical's utility in creating new molecular structures (Coppo & Fawzi, 1997).
Methyl Methanesulfonate Analysis
Zhou et al. (2017) developed methods for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, showcasing the compound's significance in analytical chemistry (Zhou et al., 2017).
Genetic Effects and Mutagenesis
Research by Sega (1984) and Chen et al. (2023) delve into the genetic effects of ethyl methanesulfonate, related to this compound, illustrating its role in genetic and mutagenesis studies (Sega, 1984); (Chen et al., 2023).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
ethyl 4-methylsulfonylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZUKCRKAXQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

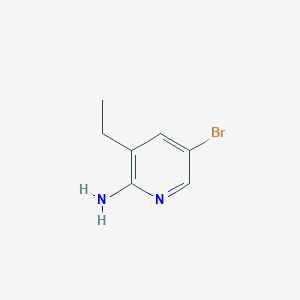

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
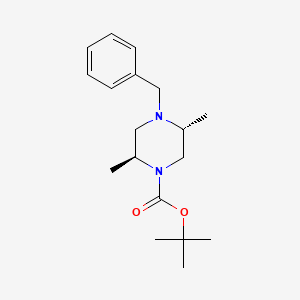
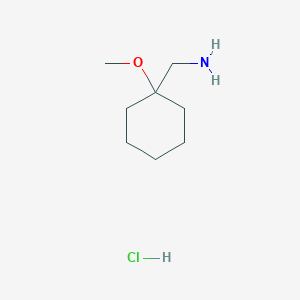
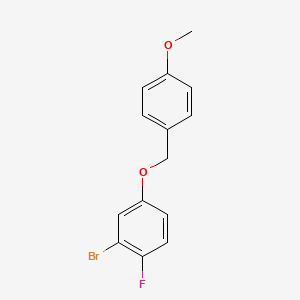
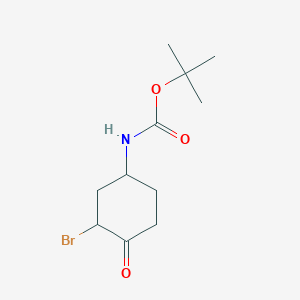
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)
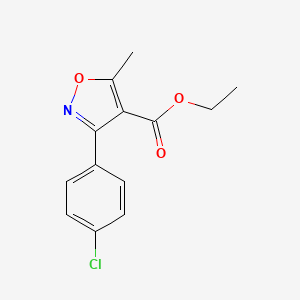
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)
